molecular formula C12H11FN2O2S B5873850 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide CAS No. 126790-83-8

4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide

Cat. No. B5873850
CAS RN: 126790-83-8
M. Wt: 266.29 g/mol
InChI Key: LUGSEHAHCXTUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide, also known as PF-04971729, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the glycine receptor alpha-3 subunit (GlyRα3), which makes it a promising drug candidate for the treatment of various neurological disorders.

Mechanism of Action

4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide acts as a competitive antagonist of the GlyRα3, which results in the inhibition of inhibitory neurotransmission in the central nervous system. This leads to an increase in excitatory neurotransmission, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the modulation of synaptic transmission, the reduction of pain sensitivity, and the improvement of cognitive function. The compound has also been shown to have a good safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments are its high affinity for the GlyRα3, its ability to modulate synaptic transmission, and its good safety profile. However, some limitations of using this compound in lab experiments include its relatively low potency and selectivity compared to other GlyRα3 antagonists.

Future Directions

There are several potential future directions for the research and development of 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide. These include the optimization of its pharmacological properties, such as potency and selectivity, the evaluation of its therapeutic potential in various neurological disorders, and the development of novel drug delivery systems to improve its bioavailability and efficacy.
In conclusion, 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has a high affinity for the GlyRα3 and has been shown to have several biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for its research and development.

Synthesis Methods

The synthesis of 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide involves a multi-step process that begins with the preparation of 4-fluorobenzenesulfonyl chloride. This intermediate is then reacted with 4-pyridinemethanol to form the key intermediate, which is subsequently coupled with N-methylglycine to yield the final product.

Scientific Research Applications

4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as chronic pain, anxiety, and schizophrenia. The compound has been shown to have a high affinity for the GlyRα3, which is involved in the regulation of inhibitory neurotransmission in the central nervous system.

properties

IUPAC Name

4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGSEHAHCXTUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354716
Record name Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126790-83-8
Record name Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.